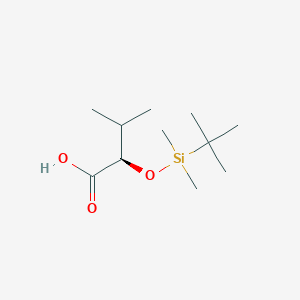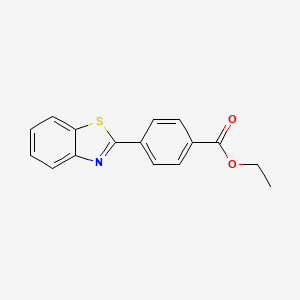
(R)-2-((tert-Butyldimethylsilyl)oxy)-3-methylbutanoic acid
Overview
Description
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid is a chiral compound that features a tert-butyldimethylsilyloxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chlorideThe reaction conditions often include the use of anhydrous solvents and bases such as sodium hydride to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of ®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. The silyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions and binding to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Shares the tert-butyldimethylsilyl group but differs in its overall structure and reactivity.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature tert-butyl groups and are used in peptide synthesis.
tert-Butyl esters: Commonly used in organic synthesis, these compounds have similar protective groups but different functional groups.
Uniqueness
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid is unique due to its chiral nature and the specific arrangement of its functional groups. This gives it distinct reactivity and applications compared to other similar compounds .
Properties
Molecular Formula |
C11H24O3Si |
|---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
(2R)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
LPOQMJJLBZAHQJ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,4-Bis(methyloxy)phenyl]-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8629077.png)
![2-(4-Chlorophenyl)-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8629081.png)
![5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B8629086.png)


![2,2,2-Trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate](/img/structure/B8629112.png)


![4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B8629135.png)
amine](/img/structure/B8629141.png)



